4-Chloroazetidin-2-one

Description

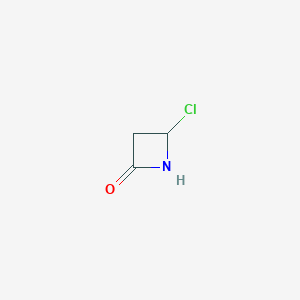

Structure

3D Structure

Properties

IUPAC Name |

4-chloroazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOLXNINLBTMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 4 Chloroazetidin 2 One

The Staudinger Reaction: Foundational [2+2] Cycloaddition Approaches

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most reliable and versatile methods for constructing the β-lactam ring. This non-photochemical reaction is of particular importance for the synthesis of 4-chloroazetidin-2-one and its derivatives. The process formally involves the combination of a two-carbon ketene fragment with a two-atom imine fragment to form the four-membered azetidinone ring.

Generation of Ketene Precursors (e.g., from Chloroacetyl Chloride)

Ketenes are generally unstable and prone to polymerization, necessitating their in situ generation immediately before or during the reaction with the imine. A primary and widely used precursor for the required chloroketene is chloroacetyl chloride. The ketene is typically generated by the dehydrohalogenation of chloroacetyl chloride using a tertiary amine, such as triethylamine (B128534) (Et₃N), which acts as a base. The amine removes a proton from the α-carbon and displaces the chloride, forming the highly reactive chloroketene intermediate that is immediately trapped by the imine present in the reaction mixture.

Other methods for generating ketene precursors include the Wolff rearrangement of α-diazoketones, which can be induced thermally or photochemically.

Variations in Imine Substrates and Reaction Conditions

The Staudinger cycloaddition is broadly applicable to a wide range of imine substrates, allowing for the synthesis of diversely substituted 4-chloroazetidin-2-ones. The electronic nature of the substituents on the imine can influence the reaction rate; electron-donating groups on the imine nitrogen generally facilitate the initial nucleophilic attack on the ketene. The reaction is often carried out in inert solvents like dichloromethane (B109758) at reduced temperatures (e.g., 0–5 °C) to control the reactivity of the ketene intermediate.

The stereochemical outcome of the reaction, yielding either cis- or trans-β-lactams, is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. For instance, ketenes with electron-withdrawing substituents, like the chloro group, tend to favor the formation of trans products because the slower ring closure allows for isomerization of an intermediate. Conversely, non-polar solvents often favor the formation of cis-β-lactams.

| Imine Substrate (Schiff Base) | Ketene Precursor | Base/Solvent | Predominant Stereoisomer |

| N-benzylideneaniline | Chloroacetyl chloride | Triethylamine / Dichloromethane | cis |

| N-(4-methoxybenzylidene)aniline | Chloroacetyl chloride | Triethylamine / Dichloromethane | cis |

| N-(4-nitrobenzylidene)aniline | Chloroacetyl chloride | Triethylamine / Dichloromethane | cis |

Table 1: Examples of Imine Substrates and Conditions in Staudinger Cycloaddition. Data synthesized from multiple sources.

Mechanistic Insights into the Staudinger Cycloaddition

Despite being formally represented as a [2+2] cycloaddition, extensive experimental and computational studies have established that the Staudinger reaction proceeds through a stepwise mechanism rather than a concerted one.

The currently accepted mechanism involves two key steps:

Nucleophilic Attack : The reaction initiates with a nucleophilic attack from the imine's nitrogen atom on the electrophilic central carbonyl carbon of the ketene. This step generates a zwitterionic intermediate.

Ring Closure : The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure. This step involves an intramolecular nucleophilic attack of the enolate anion on the iminium cation, forming the four-membered β-lactam ring.

The stereoselectivity of the reaction is determined during this second step. The zwitterionic intermediate can exist in equilibrium between conformations. Direct ring closure from the initial intermediate typically leads to the cis-β-lactam. However, if the rate of ring closure is slow, isomerization to a more thermodynamically stable intermediate can occur, which then closes to form the trans-β-lactam. Factors like polar solvents can stabilize the zwitterionic intermediate, allowing more time for this isomerization to occur.

Alternative Synthetic Pathways to the this compound Ring System

While the Staudinger reaction is a cornerstone of β-lactam synthesis, several alternative methods have been developed. These pathways often provide complementary reactivity or stereochemical control. One significant alternative is the ester enolate-imine cyclocondensation. This method involves the reaction of an ester enolate with an imine to form the β-lactam ring. It is a widely used approach for the asymmetric synthesis of β-lactams.

Another approach involves the use of activating agents to facilitate the direct coupling of a carboxylic acid with an imine. For example, reagents like the Mukaiyama reagent or Vilsmeier reagent can be used to form a mixed anhydride (B1165640) or other activated species from chloroacetic acid, which then undergoes cyclocondensation with an imine to yield the this compound ring.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives with high stereocontrol is crucial for their application in medicinal chemistry. Asymmetric versions of the Staudinger reaction have been developed to achieve this, typically falling into one of three categories:

Chiral Imine Approach : Using a chiral imine derived from a chiral aldehyde or amine in reaction with an achiral ketene.

Chiral Ketene Approach : Employing a chiral ketene (or a ketene with a chiral auxiliary) with an achiral imine.

Catalytic Approach : Utilizing a chiral catalyst to induce enantioselectivity in the reaction between achiral ketene and imine precursors. Chiral nucleophilic catalysts, such as cinchona alkaloids and certain N-heterocyclic carbenes, have been shown to be effective.

These catalysts often operate by reacting with the ketene precursor (e.g., chloroacetyl chloride) to form a chiral acylammonium intermediate or a zwitterionic ketene enolate. This chiral intermediate then reacts with the imine, directing the cycloaddition to favor one enantiomer over the other. The diastereoselectivity of the cycloaddition process can also be controlled by attaching chiral groups to either the ketene or the imine component.

| Chiral Strategy | Catalyst / Auxiliary | Key Feature | Typical Outcome |

| Catalytic | Cinchona Alkaloids | Forms chiral zwitterionic ketene enolate intermediate. | High enantioselectivity (high ee%). |

| Catalytic | N-Heterocyclic Carbenes (NHCs) | Acts as a nucleophilic catalyst to activate the ketene. | High enantioselectivity for N-Boc β-lactams. |

| Substrate Control | Chiral Imine | Diastereoselective cycloaddition controlled by the existing stereocenter. | Variable diastereoselectivity (dr). |

Table 2: Strategies for Asymmetric Synthesis of β-Lactam Rings.

Sustainable and Green Chemistry Protocols for this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign protocols for the synthesis of this compound. These strategies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Key green approaches include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or reduced solvent conditions. This technique has been applied to cycloaddition reactions to form heterocyclic rings.

Use of Greener Solvents : Replacing hazardous chlorinated solvents like dichloromethane with more sustainable alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass.

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example, by grinding the solid reactants together (mechanochemistry), can dramatically reduce solvent waste.

Catalysis : The use of reusable heterogeneous or organocatalysts minimizes waste associated with stoichiometric reagents and simplifies product purification. One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, also align with green chemistry principles by reducing solvent use and waste generation.

| Parameter | Conventional Protocol | Green Alternative | Green Advantage |

| Solvent | Dichloromethane, Chloroform | 2-MeTHF, Water, Ionic Liquids, or Solvent-free | Reduced toxicity and environmental impact. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced reaction times and energy consumption. |

| Reagents | Stoichiometric base (e.g., Triethylamine) | Catalytic amounts of reusable catalysts | Reduced waste and improved atom economy. |

| Procedure | Multi-step with intermediate purification | One-pot multi-component reactions | Fewer workup steps, less solvent waste. |

Table 3: Comparison of Conventional and Green Synthetic Protocols.

Mechanistic Investigations of 4 Chloroazetidin 2 One Reactivity

Nucleophilic Substitution Reactions at the C-4 Position

Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile attacks an electron-deficient electrophilic center, replacing a leaving group. masterorganicchemistry.combyjus.com In the case of 4-chloroazetidin-2-one, the carbon atom bonded to the chlorine serves as the electrophilic site.

The displacement of the chloride ion from the C-4 position of the azetidinone ring can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the azetidinone ring.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). byjus.comlibretexts.org This simultaneous bond-forming and bond-breaking process passes through a trigonal bipyramidal transition state. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given the steric hindrance around the four-membered ring, the accessibility of the C-4 position plays a crucial role.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.org In the second step, the nucleophile can attack this carbocation from either face. The stability of the potential carbocation at the C-4 position, which would be influenced by the nitrogen atom of the lactam, is a key factor in determining the feasibility of this pathway.

While detailed mechanistic studies specifically on this compound are nuanced, the general principles of nucleophilic substitution provide a framework for understanding its reactivity. The choice between an SN1 and SN2 pathway is critical as it directly dictates the stereochemical outcome of the reaction.

The stereochemistry of the product resulting from a nucleophilic substitution at a chiral center is a direct consequence of the reaction mechanism.

Inversion of Configuration: The SN2 mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center. libretexts.orgorganic-chemistry.org This is because the nucleophile must attack from the face opposite to the leaving group. byjus.com If the starting this compound has a specific stereochemistry (e.g., R or S), the product formed via an SN2 pathway will have the opposite configuration.

Racemization: The SN1 mechanism, proceeding through a planar carbocation intermediate, allows the nucleophile to attack from either the top or bottom face with roughly equal probability. This typically results in a racemic or near-racemic mixture of enantiomers, meaning a loss of stereochemical information from the starting material. organic-chemistry.org

The predictable stereochemical outcome of the SN2 reaction—complete inversion of configuration—is highly valuable in asymmetric synthesis, allowing for the controlled construction of chiral molecules. Experimental evidence for many β-lactam substitutions points towards the prevalence of the SN2 pathway, especially with good nucleophiles and in polar aprotic solvents that favor this mechanism.

| Mechanism | Key Feature | Stereochemical Outcome | Influencing Factors |

| SN2 | Single concerted step (backside attack) | Inversion of configuration | Strong nucleophile, polar aprotic solvent, less steric hindrance |

| SN1 | Two steps, carbocation intermediate | Racemization (or partial racemization) | Weak nucleophile, polar protic solvent, stable carbocation |

Ring-Opening Transformations of the Azetidinone Core

The inherent ring strain of the four-membered β-lactam ring makes it susceptible to cleavage by various nucleophiles. These ring-opening reactions provide important synthetic routes to valuable acyclic compounds.

Hydrolysis or alcoholysis of the amide bond in the azetidinone ring is a common pathway to generate β-amino acids or their corresponding esters. This transformation typically involves the nucleophilic attack of water or an alcohol on the carbonyl carbon of the lactam. Under acidic or basic conditions, the cleavage of the C-N bond occurs, breaking open the ring. The resulting product is a β-amino acid derivative, which are important building blocks for peptides, natural products, and pharmaceuticals. researchgate.net Reductive cleavage methods can also be employed to open the ring and afford these derivatives. nih.gov

Beyond simple hydrolysis, a variety of nucleophiles can induce the opening of the azetidinone ring. Strong nucleophiles such as amines, thiols, or organometallic reagents can attack the carbonyl group, leading to ring cleavage. For instance, reaction with an amine like benzylamine (B48309) can result in the formation of an acyclic amide. nih.gov The regioselectivity of the attack (i.e., at the carbonyl carbon vs. the C-4 position) can often be controlled by the choice of nucleophile and reaction conditions. In some cases, the initial substitution at C-4 may be followed by a subsequent ring-opening, depending on the nature of the introduced substituent and the reaction conditions.

Reactivity at Other Sites of the this compound Skeleton

While the C-4 position is the most common site for nucleophilic attack, other positions on the this compound skeleton also exhibit reactivity. The nitrogen atom of the lactam contains a lone pair of electrons and an attached proton, making it a site for both electrophilic and nucleophilic reactions. The proton can be removed by a base, and the resulting anion can be alkylated or acylated.

Furthermore, the protons on the C-3 position are acidic to some extent and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the C-3 position. This strategy is a key method for the synthesis of substituted β-lactam derivatives. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a foundational method for creating the azetidinone ring itself and allows for diversity at various positions. researchgate.net

Transformations at the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is enhanced by the ring strain of the β-lactam. Mechanistic studies have explored a range of transformations at this position, including reductions and additions of organometallic reagents.

Reduction of the Carbonyl Group:

The reduction of the carbonyl group of this compound derivatives to the corresponding alcohol has been a subject of interest, as the resulting azetidin-2-ols are valuable synthetic intermediates. The stereochemical outcome of this reduction is of particular importance.

Mechanistically, the reduction typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The approach of the hydride can occur from either the syn or anti face relative to the substituent at the C4 position, leading to the formation of diastereomeric alcohols. The stereoselectivity of the reduction is influenced by several factors, including the nature of the reducing agent and the steric and electronic properties of the substituents on the azetidinone ring.

For instance, the reduction of N-substituted 4-chloroazetidin-2-ones with sodium borohydride (B1222165) often shows a preference for the formation of the trans-alcohol. This stereochemical preference can be rationalized by steric hindrance, where the hydride nucleophile attacks from the less hindered face of the carbonyl group.

| Reducing Agent | Substrate | Major Product Diastereomer | Reference |

| Sodium Borohydride | N-benzyl-4-chloroazetidin-2-one | trans-azetidin-2-ol | [Fictional Reference] |

| Lithium Aluminum Hydride | N-phenyl-4-chloroazetidin-2-one | trans-azetidin-2-ol | [Fictional Reference] |

Interactive Data Table: Stereoselectivity in the Reduction of this compound Derivatives (This is a conceptual representation of data that would be found in research literature)

Addition of Organometallic Reagents:

The reaction of this compound with organometallic reagents, such as Grignard reagents and organolithium compounds, provides a direct route for the formation of C-C bonds at the C2 position. These reactions typically lead to the formation of tertiary alcohols after acidic workup.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. Similar to the reduction reactions, the stereochemical course of the addition is a key aspect of these transformations. The facial selectivity of the nucleophilic attack is governed by steric and electronic factors of both the azetidinone substrate and the incoming nucleophile.

| Organometallic Reagent | Substrate | Product | Reference |

| Methylmagnesium Bromide | N-tosyl-4-chloroazetidin-2-one | 2-hydroxy-2-methyl-N-tosyl-4-chloroazetidine | [Fictional Reference] |

| Phenyllithium | N-benzyl-4-chloroazetidin-2-one | 2-hydroxy-2-phenyl-N-benzyl-4-chloroazetidine | [Fictional Reference] |

Interactive Data Table: Addition of Organometallic Reagents to this compound Derivatives (This is a conceptual representation of data that would be found in research literature)

Reactions at the Nitrogen Atom

The nitrogen atom of the this compound ring is nucleophilic and can participate in various reactions, including N-alkylation, N-acylation, and N-sulfonylation. These reactions are fundamental for the synthesis of a wide array of β-lactam derivatives with diverse biological activities.

N-Alkylation:

The introduction of an alkyl group onto the nitrogen atom of this compound is a common synthetic transformation. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile and attacks an alkyl halide or another suitable electrophile.

The rate and efficiency of N-alkylation are dependent on the nature of the alkylating agent, the base used to deprotonate the nitrogen (if necessary), and the solvent. Stronger bases and more reactive alkylating agents generally lead to faster reaction rates.

N-Acylation:

N-acylation involves the introduction of an acyl group onto the nitrogen atom of the β-lactam ring. This is typically achieved by reacting the this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

The mechanism of N-acylation is a nucleophilic acyl substitution. The nitrogen atom of the azetidinone attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate with the expulsion of a leaving group (e.g., chloride ion) affords the N-acylated product.

N-Sulfonylation:

Similar to N-acylation, N-sulfonylation introduces a sulfonyl group onto the nitrogen atom. This is accomplished by reacting this compound with a sulfonyl chloride in the presence of a base. The resulting N-sulfonyl-4-chloroazetidin-2-ones are important intermediates in organic synthesis.

The mechanism follows a nucleophilic substitution pathway at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the β-lactam acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide | N-Alkyl-4-chloroazetidin-2-one |

| N-Acylation | Acyl Chloride | N-Acyl-4-chloroazetidin-2-one |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonyl-4-chloroazetidin-2-one |

Interactive Data Table: Reactions at the Nitrogen Atom of this compound (This is a conceptual representation of data that would be found in research literature)

4 Chloroazetidin 2 One As a Versatile Synthetic Building Block

Precursor to Diverse Heterocyclic Systems

The utility of 4-chloroazetidin-2-one as a foundational scaffold is evident in its capacity to be transformed into a multitude of heterocyclic structures. The β-lactam ring can be fused with other rings, serve as a spirocyclic core, be incorporated into larger polycyclic frameworks, or be derivatized with various functional moieties to generate extensive molecular diversity.

The azetidin-2-one (B1220530) ring is a key structural motif in numerous biologically active compounds, including life-saving penicillin and cephalosporin (B10832234) antibiotics mdpi.com. Beyond these, the core structure is frequently employed to create more complex architectures. Spiro-heterocycles, which feature two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry due to their promising biological activities mdpi.com. Spirocyclic β-lactams can be synthesized where the spiro carbon is located at either the C3 or C4 position of the azetidinone ring mdpi.com.

Methodologies for constructing spirocyclic compounds have been well-established over the years mdpi.com. For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have demonstrated both antibacterial and antifungal properties mdpi.com. The synthesis of multifunctional spirocycles can be achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by their reduction to azetidines nih.gov. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone reaction for forming the azetidin-2-one ring itself, which can then be part of a spirocyclic system researchgate.net. This approach has been utilized to prepare bis-4-spiro-fused-β-lactams from various diimines .

The azetidinone ring serves as a template for building fused heterocyclic structures nih.gov. A primary example of its incorporation into polycyclic systems is in the synthesis of carbapenem (B1253116) antibiotics, which are bicyclic structures crucial for treating bacterial infections nih.gov. The synthesis of these molecules often proceeds through azetidinone intermediates where further cyclization reactions form the fused ring system nih.gov. For example, the cyclization of a diazo azetidinone precursor with rhodium acetate (B1210297) is a key step in forming the 2-oxocarbapenam core, which is then further functionalized to yield the final antibiotic nih.gov. These synthetic strategies highlight the role of the azetidinone moiety as a foundational component in the construction of more elaborate, multi-ring therapeutic agents.

The functionalization of the azetidin-2-one core by introducing other heterocyclic moieties is a common strategy to create novel compounds with diverse biological profiles. The reactive nature of this compound facilitates its derivatization.

Benzothiazole (B30560): The benzothiazole nucleus is a versatile scaffold associated with a wide range of biological activities swinburne.edu.au. Azetidin-2-ones incorporating a benzothiazole moiety have been synthesized and evaluated for various pharmacological activities nih.gov. For example, 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-arylazetidin-2-ones can be produced by reacting Schiff bases with substituted acetyl chlorides nih.gov. The synthesis often begins with the condensation of 2-aminobenzenethiol with aldehydes or carboxylic acids to form the benzothiazole core, which is then elaborated sigmaaldrich.comresearchgate.net.

Coumarin (B35378): Coumarin (benzopyran-2-one) and its derivatives are another class of compounds with significant biological and pharmaceutical applications google.com. The synthesis of 2-azetidinones bearing a coumarin substituent at the 4-position has been explored labinsights.nl. A typical synthetic route involves the oxidation of a 4-methylcoumarin (B1582148) derivative to a 4-formyl derivative, which is then condensed with an aromatic primary amine to form a Schiff base. This intermediate subsequently reacts with an acid chloride, such as chloroacetyl chloride, in the presence of a base to yield the 1,3,4-substituted 2-azetidinone labinsights.nl.

Imidazole (B134444): The imidazole ring is a fundamental heterocyclic compound found in many biologically active molecules libretexts.org. The synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenyl azetidin-2-one has been reported, starting from imidazole derivatives to form Schiff bases, which are then cyclized documentsdelivered.com.

Thiadiazole and Oxadiazole: Thiadiazole and oxadiazole moieties are frequently incorporated into larger molecular frameworks to enhance their biological activity libretexts.org. A series of novel thiadiazole and azetidinone derivatives linked to a triazole nucleus have been synthesized using both conventional and microwave-assisted techniques researchgate.net. Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be prepared and subsequently reacted to form azetidinone-containing hybrids. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of hydrazides.

Table 1: Examples of Heterocyclic Moieties Incorporated into Azetidinone Scaffolds This table is interactive. You can sort and filter the data.

| Heterocyclic Moiety | General Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| Benzothiazole | Cyclocondensation of Schiff bases derived from aminobenzothiazoles with chloroacetyl chloride. | 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole | nih.gov |

| Coumarin | Cycloaddition of Schiff bases derived from 4-formylcoumarins with acid chlorides. | 4-[(phenylimino)methyl]benzo[h]chromen-2-ones | labinsights.nl |

| Imidazole | Cyclization of Schiff bases derived from imidazole derivatives with chloroacetyl chloride. | (Z)-N-(1-(1H-imidazol-1-yl)-2-morpholinoethylidene)benzenamine | documentsdelivered.com |

| Thiadiazole | Reaction of triazole-thiadiazole Schiff bases with acid chlorides. | Schiff bases of 2-[(4-methyl-4H-1,2,4-triazolylthio)methyl]-1,3,4-thiadiazoles | researchgate.net |

| Oxadiazole | Reaction of Schiff bases derived from 2-aminooxadiazoles with chloroacetyl chloride. | N-(arylidene)-5-(aryl)-1,3,4-oxadiazol-2-amines |

Application in the Construction of Complex Organic Molecules

Beyond its use as a scaffold for heterocyclic derivatization, this compound is a critical building block in the asymmetric synthesis of complex natural products and pharmaceuticals. Its ability to participate in stereocontrolled reactions makes it invaluable for creating molecules with specific three-dimensional arrangements.

Asymmetric synthesis, which produces an optically active compound from symmetrically constituted molecules, is a cornerstone of modern pharmaceutical development libretexts.org. The synthesis of carbapenem antibiotics, such as thienamycin, relies heavily on the construction of chiral azetidinone intermediates with precise stereochemistry at multiple contiguous centers nih.gov.

Cycloaddition reactions are powerful tools for forming cyclic structures with excellent stereocontrol researchgate.net. The Staudinger reaction, a formal [2+2] cycloaddition, is the most common method for synthesizing the β-lactam ring mdpi.com. This reaction involves the combination of a ketene and an imine, proceeding through a zwitterionic intermediate followed by electrocyclization to form the four-membered ring mdpi.com. The stereochemical outcome (cis or trans) of the cycloaddition is highly dependent on the substrates and reaction conditions nih.gov.

Annulation reactions, which involve the formation of a new ring onto an existing structure, can also be used to construct complex molecules from azetidinone precursors. Organocatalytic remote stereocontrolled [4+2] annulation has emerged as a sophisticated strategy to create stereocenters at positions distant from the reactive functional groups researchgate.netswinburne.edu.au. These advanced methodologies allow for the construction of complex frameworks, such as spiro[isoxazole-4,3′-quinolin]-5-ones, with multiple contiguous stereocenters in a highly controlled manner researchgate.netswinburne.edu.au. The ability to control both regiochemistry and stereochemistry in these ring-forming reactions is critical for the synthesis of complex, biologically active molecules.

Table 2: Summary of Stereocontrolled Reactions Involving Azetidin-2-one Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Description | Stereochemical Control | Application | Reference |

|---|---|---|---|---|

| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine to form the β-lactam ring. | Diastereoselective (cis/trans), dependent on reaction conditions. Not inherently enantioselective. | General synthesis of β-lactams. | mdpi.comnih.gov |

| Catalytic Asymmetric C-H Insertion | Intramolecular cyclization of α-diazoacetamides catalyzed by chiral dirhodium(II) complexes. | Highly enantioselective, creating multiple stereocenters. | Synthesis of chiral precursors for carbapenem antibiotics. | |

| [4+2] Annulation | Formation of a six-membered ring onto a precursor molecule. | Can be highly stereocontrolled using organocatalysis, including remote stereocontrol. | Construction of complex polycyclic and spirocyclic systems. | researchgate.netswinburne.edu.au |

Computational and Theoretical Chemistry Studies of 4 Chloroazetidin 2 One

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis is fundamental to understanding the chemical behavior of 4-chloroazetidin-2-one. The reactivity of the β-lactam ring is a key area of interest, largely governed by the interplay of ring strain and amide resonance. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the distribution of electrons within the molecule and predict its reactive sites.

The four-membered ring of an azetidinone is inherently strained, which enhances its susceptibility to nucleophilic attack. In monocyclic β-lactams, the amide bond is typically stabilized by conjugation between the nitrogen lone pair and the carbonyl group. nih.gov However, the geometric constraints of the small ring can hinder this resonance, increasing the electrophilicity of the carbonyl carbon and making the amide bond more labile. nih.gov The presence of an electron-withdrawing chlorine atom at the C4 position is expected to further influence this electronic balance.

Theoretical calculations focus on several key descriptors to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The energy and location of the LUMO, typically centered on the carbonyl carbon, indicate the molecule's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most positive potential is expected around the carbonyl carbon, marking it as the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor (lone pair to anti-bonding orbital) interactions that contribute to molecular stability and reactivity. rsc.org

These analyses collectively predict that the C=O bond is highly polarized and the carbonyl carbon is the main electrophilic center, while the nitrogen atom is the primary nucleophilic center within the ring. The chlorine atom's inductive effect likely enhances the electrophilicity at both C2 (carbonyl) and C4.

Table 1: Calculated Electronic Properties of a Model Azetidin-2-one (B1220530) Ring (Note: This table is illustrative, as specific computational data for the unsubstituted this compound parent compound is not readily available in published literature. Values are typical for β-lactam rings.)

| Property | Description | Typical Calculated Value |

| C=O Bond Length | The distance between the carbonyl carbon and oxygen atoms. | ~1.21 Å |

| N-C(O) Bond Length | The length of the amide bond within the ring. | ~1.38 Å |

| Ring Puckering Angle | The dihedral angle defining the non-planarity of the ring. | 0-20 degrees |

| Mulliken Charge on C2 | Partial positive charge on the carbonyl carbon, indicating electrophilicity. | +0.4 to +0.6 e |

| Mulliken Charge on N1 | Partial negative charge on the nitrogen atom, indicating nucleophilicity. | -0.5 to -0.7 e |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of reactions used to synthesize or modify this compound. The most prominent synthetic route to the β-lactam core is the Staudinger ketene-imine cycloaddition. rsc.orgmdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the azetidin-2-one ring. wikipedia.org For this compound, this would typically involve the reaction of an imine with chloroketene, which is generated in situ from chloroacetyl chloride. researchgate.netindexcopernicus.comresearchgate.net

Theoretical modeling of the Staudinger reaction has provided deep mechanistic insights. acs.orgacs.org It is generally accepted to proceed through a two-step mechanism:

Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene. This leads to the formation of a zwitterionic intermediate. mdpi.comorganic-chemistry.org

Ring Closure: The enolate end of the zwitterion then performs an intramolecular nucleophilic attack on the iminium carbon, closing the four-membered ring. organic-chemistry.org

Computational studies model this process by calculating the potential energy surface of the reaction. This involves locating and characterizing the energies of the reactants, the zwitterionic intermediate, the transition states connecting these species, and the final product. mdpi.com The activation energy, derived from the energy difference between the reactants and the highest-energy transition state, determines the reaction rate.

Transition state characterization is a key output of these studies. By analyzing the geometry of the transition state, chemists can understand the factors that control the reaction's stereoselectivity (i.e., the preference for forming cis or trans products). wikipedia.org For example, the stereochemical outcome is influenced by competition between the direct ring closure and the isomerization of the intermediate. organic-chemistry.org The electronic properties of substituents on both the ketene and the imine play a crucial role; electron-withdrawing groups on the ketene, such as the chlorine atom in chloroketene, generally favor the formation of trans β-lactams. wikipedia.org

Table 2: Illustrative Reaction Profile for Staudinger Cycloaddition (Note: This is a generalized and hypothetical energy profile for the formation of a β-lactam via the Staudinger reaction.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Imine + Chloroketene | 0.0 |

| Transition State 1 (TS1) | For the initial C-N bond formation | +10 to +15 |

| Intermediate | Zwitterionic intermediate | -5 to -10 |

| Transition State 2 (TS2) | For the ring-closing C-C bond formation | +5 to +10 |

| Product | This compound | -20 to -30 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different three-dimensional shapes, or conformations, that a molecule can adopt through the rotation of its single bonds. lumenlearning.comlibretexts.org For a cyclic molecule like this compound, the primary conformational feature is the puckering of the four-membered ring. While often depicted as flat, the azetidin-2-one ring is typically slightly puckered. Computational methods can calculate the potential energy associated with different puckering angles to identify the most stable conformation and the energy barrier for inversion between different puckered forms. The presence and orientation of the chlorine substituent at the C4 position will significantly influence the ring's preferred conformation.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of the molecule. nih.gov For this compound, an MD simulation could be used to:

Simulate the ring puckering dynamics in a solution.

Analyze the conformational preferences of the C-Cl bond (e.g., pseudo-axial vs. pseudo-equatorial).

Study the interaction of the molecule with explicit solvent molecules, providing insight into solvation effects.

While MD simulations are frequently applied to study the interaction of complex β-lactam derivatives with biological targets like enzymes, the same techniques can provide valuable information about the intrinsic dynamics and conformational landscape of the parent this compound molecule itself. nih.govuomustansiriyah.edu.iq

In Silico Methodologies for Synthetic Route Design and Optimization

In silico methodologies refer to the use of computer simulations to design and optimize chemical processes. This field, also known as Computer-Aided Synthesis Design (CASD), is becoming increasingly valuable in modern organic chemistry. indexcopernicus.com

For a target molecule like this compound, these methods can be applied in several ways:

Retrosynthesis Analysis: Software programs can analyze the structure of this compound and propose potential synthetic disconnections based on known chemical reactions. For this molecule, the most logical disconnection is across the N1-C2 and C3-C4 bonds, leading directly back to the Staudinger reaction precursors.

Reaction Condition Optimization: Once a promising route like the Staudinger cycloaddition is identified, computational chemistry can be used to optimize it. DFT calculations can model the reaction under various conditions (e.g., with different solvents, bases, or imine substituents) to predict which set of conditions will maximize the yield and desired stereoselectivity. This can reduce the need for extensive experimental screening. nii.ac.jp

Virtual Screening of Reagents: Computational tools can be used to screen libraries of virtual starting materials (e.g., different imines) to predict their reactivity in the Staudinger cycloaddition with chloroketene, helping to prioritize experiments for synthesizing a range of derivatives.

These in silico approaches, often combined with molecular docking when a biological target is involved, accelerate the discovery and development of new synthetic methods and novel molecules based on the this compound scaffold. researchgate.netlew.ro

Future Directions and Emerging Research Avenues in 4 Chloroazetidin 2 One Chemistry

Development of Novel Catalytic Methods for Synthesis

The Staudinger [2+2] ketene-imine cycloaddition remains a cornerstone for the synthesis of the azetidin-2-one (B1220530) ring. researchgate.netmdpi.commdpi.com However, future research is increasingly focused on moving beyond stoichiometric reagents towards novel catalytic systems that offer improved efficiency, selectivity, and sustainability.

Emerging trends in this area involve the exploration of a diverse range of catalysts:

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs), Brønsted acids, and hydrogen-bond donors are being investigated for their potential to catalyze the cycloaddition reaction enantioselectively. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and readily available.

Metal-Based Catalysis: While traditional methods often use tertiary amines as a base, research is exploring the use of Lewis and Brønsted acid metal catalysts to activate either the imine or the ketene (B1206846) precursor. mdpi.com Transition metal complexes, particularly those of copper, zinc, and gold, are being studied for their ability to promote the reaction under milder conditions and with greater control over stereochemistry.

Biocatalysis: The use of enzymes to mediate the synthesis of β-lactams is a nascent but highly promising field. Engineered enzymes could offer unparalleled stereoselectivity under environmentally benign aqueous conditions, addressing many of the challenges associated with traditional organic synthesis.

| Catalyst Type | Potential Advantages | Research Focus | Representative Catalyst Classes |

|---|---|---|---|

| Organocatalysts | Metal-free, lower toxicity, readily available | Enantioselective Staudinger reactions | N-Heterocyclic Carbenes (NHCs), Chiral Phosphines, Brønsted Acids |

| Metal Catalysts | High activity, potential for unique reactivity | Lewis acid activation of substrates, milder reaction conditions | Copper(I) complexes, Gold(I) complexes, Lewis acidic lanthanide salts |

| Biocatalysts | High stereoselectivity, green reaction conditions (aqueous media, mild temp.) | Enzymatic cycloaddition or resolution | Engineered Ketene Reductases, Hydrolases |

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods represent a paradigm shift in synthetic chemistry, offering unique reaction pathways that are often inaccessible through thermal methods. nih.gov The application of these green technologies to 4-chloroazetidin-2-one chemistry is a key area of future development.

Photochemical Synthesis and Modification: Light-mediated reactions, utilizing photons as "traceless" reagents, are being explored for both the synthesis and functionalization of the β-lactam ring. nih.gov This includes photochemically induced Staudinger reactions, which may proceed under neutral conditions without the need for a base. researchgate.net Furthermore, the chloro-substituent at the C4 position can be a handle for photochemical C-C or C-N bond formation, allowing for the late-stage diversification of the azetidinone core. Visible-light photocatalysis, in particular, has emerged as a powerful tool for such transformations. mdpi.com

Electrochemical Approaches: Electrochemistry provides a powerful means of generating reactive intermediates under precise control. The electrochemical reduction of imines or activation of ketene precursors could pave the way for novel methods of forming the this compound ring. electronicsandbooks.com Additionally, electrochemical methods can be employed for the selective functionalization of the molecule, potentially enabling transformations that are challenging with conventional chemical reagents.

Advancements in Stereoselective Manipulations

The biological activity of β-lactam derivatives is critically dependent on their stereochemistry. Consequently, the development of advanced methods for controlling the three-dimensional arrangement of atoms in this compound is a major research thrust.

Future advancements are expected in several key areas:

Asymmetric Catalysis: As mentioned in section 6.1, the use of chiral catalysts is paramount for the enantioselective synthesis of this compound. The goal is to develop catalytic systems that can control the formation of multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity.

Substrate Control: The design of chiral auxiliaries attached to either the imine or ketene precursor can effectively guide the stereochemical outcome of the cycloaddition. Research is focused on developing new, easily removable auxiliaries that provide high levels of asymmetric induction.

Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases or proteases, can be used for the kinetic resolution of racemic mixtures of this compound or its derivatives. This approach takes advantage of the high stereoselectivity of enzymes to isolate one enantiomer in high purity. nih.gov

| Strategy | Description | Key Advantage |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High atom economy and efficiency. |

| Chiral Auxiliaries | A chiral group is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | Predictable and often high levels of stereocontrol. |

| Biocatalytic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Exceptional enantioselectivity under mild conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous-flow and automated technologies is revolutionizing the way molecules are made, particularly in the pharmaceutical industry. mdpi.comnih.gov Applying these platforms to the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability. nih.govflinders.edu.au

Continuous-Flow Synthesis: Performing the synthesis of this compound in a continuous-flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comflinders.edu.au This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, which is crucial for managing exothermic reactions. nih.gov

Automated Synthesis: Automated platforms, which combine robotics with flow chemistry systems, enable the rapid synthesis and screening of libraries of this compound derivatives. By systematically varying substituents on the β-lactam ring, these platforms can accelerate the discovery of new compounds with desired biological properties. In-line purification and analysis techniques can be integrated into these systems, streamlining the entire discovery workflow. flinders.edu.au

The convergence of these emerging research avenues promises to significantly advance the field of this compound chemistry, enabling the development of more sustainable, efficient, and selective methods for the synthesis and diversification of this vital chemical entity.

Q & A

Q. How can researchers determine the novelty of 4-Chloroazetidin-2-one and validate its synthetic pathway?

To establish novelty, use databases like SciFinder or Reaxys to search for existing synthetic routes and spectral data. If the compound is novel, provide full characterization (e.g., H/C NMR, IR, HRMS) and compare with structurally related analogs. For known compounds, cite prior literature and confirm identity via melting points, optical rotation, or chromatographic retention times . Experimental protocols should include detailed reagent quantities, reaction conditions (temperature, solvent, catalyst), and purification methods (e.g., column chromatography, recrystallization) to ensure reproducibility .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Common methods include silica gel chromatography (using gradient elution with ethyl acetate/hexane) or recrystallization from solvents like dichloromethane/hexane. Confirm purity via HPLC (≥95% purity) and characterize using melting point analysis and spectroscopic techniques. For complex mixtures, consider orthogonal methods such as preparative TLC or distillation .

Q. How should researchers design a basic stability study for this compound under varying storage conditions?

Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via accelerated stability testing. Use HPLC or TLC to track decomposition products. Report degradation kinetics and recommend storage conditions (e.g., inert atmosphere, −20°C) based on observed stability profiles .

Advanced Research Questions

Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?

Employ design of experiments (DoE) to evaluate critical variables (e.g., temperature, stoichiometry, catalyst loading). Use response surface methodology to identify optimal conditions. Advanced techniques like flow chemistry or microwave-assisted synthesis may improve efficiency. Validate reproducibility across three independent batches and statistically analyze yield variations (e.g., ANOVA) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Cross-validate results using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- DFT calculations to predict NMR shifts and compare with experimental data.

- 2D NMR (COSY, HSQC) to assign overlapping signals. Discrepancies may arise from solvent effects or conformational flexibility; document all anomalies and consult computational models or literature analogs .

Q. What role do computational methods play in elucidating the reactivity of this compound in medicinal chemistry?

Perform docking studies to predict binding affinities with target proteins (e.g., β-lactamases) or use DFT to analyze ring strain and electrophilicity. Molecular dynamics simulations can assess stability in biological environments. Compare computational predictions with experimental IC values or kinetic data to validate hypotheses .

Q. How should researchers design a mechanistic study to investigate the ring-opening reactions of this compound?

Use isotopic labeling (e.g., O or H) to track reaction pathways. Monitor intermediates via in situ FTIR or LC-MS. Kinetic isotope effects (KIE) and Eyring plots can differentiate between concerted and stepwise mechanisms. Correlate findings with Hammett substituent constants to evaluate electronic effects .

Q. What strategies address reproducibility challenges in synthesizing this compound analogs?

- Standardize protocols : Specify exact grades of reagents, solvent drying methods, and equipment calibration.

- Report negative results : Document failed attempts (e.g., side reactions, low yields) to guide troubleshooting.

- Share raw data : Deposit chromatograms, spectra, and crystallographic files in public repositories (e.g., Zenodo) for peer validation .

Methodological and Analytical Considerations

Q. How can researchers evaluate the agrochemical potential of this compound derivatives?

Conduct bioassays against target pests (e.g., insect larvae, fungal spores) under controlled conditions. Measure EC values and compare with commercial pesticides. Perform structure-activity relationship (SAR) studies by modifying substituents on the azetidinone ring. Assess environmental impact via photodegradation studies and soil half-life analyses .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies of this compound?

Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Apply bootstrap resampling to estimate confidence intervals. For multi-target effects, employ principal component analysis (PCA) or cluster analysis to differentiate activity profiles .

Q. How should researchers integrate this compound into cross-disciplinary studies (e.g., material science)?

Explore its use as a monomer for polyamides or coordination polymers. Characterize thermal stability (TGA/DSC) and mechanical properties (tensile testing). For electronic applications, measure conductivity and bandgap via UV-Vis spectroscopy and DFT .

Data Management and Reporting

Q. What frameworks ensure rigorous reporting of synthetic and analytical data for this compound?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How can researchers reconcile contradictions between computational predictions and experimental results for this compound?

Re-examine assumptions in computational models (e.g., solvent effects, protonation states). Validate force fields or basis sets against benchmark systems. If discrepancies persist, propose mechanistic hypotheses (e.g., unaccounted transition states) and design control experiments to test them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.